molecular formula C12H11NO3 B1595164 2-(2-(Vinyloxy)ethyl)isoindoline-1,3-dione CAS No. 67643-67-8

2-(2-(Vinyloxy)ethyl)isoindoline-1,3-dione

Cat. No. B1595164
CAS RN: 67643-67-8
M. Wt: 217.22 g/mol
InChI Key: BSDNTVPHPRJNJD-UHFFFAOYSA-N
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Description

“2-(2-(Vinyloxy)ethyl)isoindoline-1,3-dione” is a chemical compound with the linear formula C12H11NO4 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of isoindoline-1,3-dione derivatives is a complex area, characterized by various methods, each offering unique advantages and challenges . One commonly employed approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold . Significant progress has been made in the field of transition-metal-catalyzed reactions and organocatalytic methods, offering robust techniques for the construction of these complex heterocyclic structures .


Molecular Structure Analysis

The molecular structure of “2-(2-(Vinyloxy)ethyl)isoindoline-1,3-dione” is characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3 . The InChI code for this compound is 1S/C12H11NO4/c1-2-16-7-8-17-13-11(14)9-5-3-4-6-10(9)12(13)15/h2-6H,1,7-8H2 .


Chemical Reactions Analysis

Isoindolines and isoindoline-1,3-diones have emerged as a prominent class of compounds due to their diverse chemical reactivity . The reactivity of N-isoindoline-1,3-diones and their potential applications in different fields are explored .


Physical And Chemical Properties Analysis

The compound “2-(2-(Vinyloxy)ethyl)isoindoline-1,3-dione” has a molecular weight of 233.22 . It is a solid substance that should be stored in a dry environment at 2-8°C .

Safety And Hazards

The safety information for “2-(2-(Vinyloxy)ethyl)isoindoline-1,3-dione” indicates that it is a substance that can cause harm if ingested or if it comes into contact with the skin or eyes . The compound is labeled with the GHS07 pictogram and has the signal word "Warning" .

Future Directions

Isoindoline-1,3-diones have gained significant attention for their potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials . The review underscores the need for sustainable and environmentally friendly synthetic approaches in this field .

properties

IUPAC Name

2-(2-ethenoxyethyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-2-16-8-7-13-11(14)9-5-3-4-6-10(9)12(13)15/h2-6H,1,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSDNTVPHPRJNJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=COCCN1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50306761
Record name 2-[2-(Ethenyloxy)ethyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50306761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(Vinyloxy)ethyl)isoindoline-1,3-dione

CAS RN

67643-67-8
Record name 67643-67-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179685
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[2-(Ethenyloxy)ethyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50306761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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